1-(Isobutylthio)-3-isopropylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isobutylthio)-3-isopropylcyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane ring structure with isobutylthio and isopropyl substituents
Vorbereitungsmethoden
The synthesis of 1-(Isobutylthio)-3-isopropylcyclobutane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of Isobutylthio Group: This step involves the substitution of a hydrogen atom on the cyclobutane ring with an isobutylthio group, often using reagents like isobutylthiol and a suitable catalyst.
Introduction of Isopropyl Group: The isopropyl group can be introduced through another substitution reaction, using isopropyl halides and a base.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Analyse Chemischer Reaktionen
1-(Isobutylthio)-3-isopropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylthio or isopropyl groups can be replaced by other functional groups using suitable nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Isobutylthio)-3-isopropylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism by which 1-(Isobutylthio)-3-isopropylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
1-(Isobutylthio)-3-isopropylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Isobutylthio)-2-isopropylcyclobutane-1-carboxylic acid: This compound has a similar structure but with different substituent positions, leading to different chemical and biological properties.
1-(Isobutylthio)-3-methylcyclobutane-1-carboxylic acid: The presence of a methyl group instead of an isopropyl group can affect the compound’s reactivity and applications.
1-(Isobutylthio)-3-isopropylcyclopentane-1-carboxylic acid: The cyclopentane ring structure can lead to different steric and electronic effects compared to the cyclobutane ring.
The uniqueness of this compound lies in its specific substituent pattern and ring structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H22O2S |
---|---|
Molekulargewicht |
230.37 g/mol |
IUPAC-Name |
1-(2-methylpropylsulfanyl)-3-propan-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O2S/c1-8(2)7-15-12(11(13)14)5-10(6-12)9(3)4/h8-10H,5-7H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
PJLQILVRXGLTIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC1(CC(C1)C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.